Proquazone Demonstrates Superior Reduction of ESR and Nocturnal Pain vs. Naproxen in Rheumatoid Arthritis
In a 6-month double-blind clinical trial of 36 patients with rheumatoid arthritis, proquazone (3x300 mg/day) demonstrated statistically significant superiority over naproxen (2x250 mg/day) in improving specific disease parameters [1]. While both drugs improved the Lansbury Index, proquazone led to a significantly greater improvement in erythrocyte sedimentation rate (ESR) and provided superior relief of nocturnal pain. Furthermore, the overall therapeutic success rate at the trial's end was higher for proquazone than for naproxen [1].
| Evidence Dimension | Improvement in Rheumatoid Arthritis Symptoms |
|---|---|
| Target Compound Data | Proquazone 900 mg/day (n=18): Significant improvement in ESR and nocturnal pain; higher overall therapeutic success. |
| Comparator Or Baseline | Naproxen 500 mg/day (n=18): Improvement in Lansbury Index components but significantly less improvement in ESR and nocturnal pain. |
| Quantified Difference | Proquazone showed a significantly greater improvement in ESR and nocturnal pain compared to naproxen (p<0.05). More therapeutic successes were recorded with proquazone. |
| Conditions | 6-month randomized, double-blind trial in 36 patients with classical or definite rheumatoid arthritis. |
Why This Matters
For researchers modeling rheumatoid arthritis or screening anti-inflammatory agents, proquazone provides a distinct efficacy profile on key clinical markers (ESR, nocturnal pain) that is not fully reproduced by the commonly used alternative naproxen.
- [1] Bragstad A. A comparative, double-blind trial with proquazone and naproxen in the treatment of rheumatoid arthritis. Scand J Rheumatol Suppl. 1978;(21):33-5. doi: 10.3109/03009747809095673. PMID: 356240. View Source
